(2,5-Dichlorothiophen-3-yl)(4-(4-isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
The compound "(2,5-Dichlorothiophen-3-yl)(4-(4-isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone" is a structurally complex molecule featuring a thiophene ring substituted with chlorine atoms at positions 2 and 5, coupled with a benzo[d]thiazol-piperazine moiety.
Properties
IUPAC Name |
(2,5-dichlorothiophen-3-yl)-[4-(4-propan-2-yl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3OS2/c1-11(2)12-4-3-5-14-16(12)22-19(26-14)24-8-6-23(7-9-24)18(25)13-10-15(20)27-17(13)21/h3-5,10-11H,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFQHPLPJORJFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=C(SC(=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 4-Isopropylbenzo[d]thiazol-2-amine
The benzo[d]thiazole core is synthesized via cyclization of 2-amino-4-isopropylbenzenethiol. Reacting this thiol with cyanogen bromide (CNBr) in ethanol under reflux (70–80°C, 4–6 hours) yields the 2-aminobenzothiazole derivative. Alternative cyclizing agents, such as carbon disulfide in the presence of iodine, may also be employed, though with reduced regioselectivity.
Key parameters :
Substitution with Piperazine
The 2-chloro derivative of 4-isopropylbenzo[d]thiazole is prepared by treating 4-isopropylbenzo[d]thiazol-2-amine with phosphorus oxychloride (POCl₃) in DMF (1:1.2 molar ratio) at 70°C for 3.5 hours. Subsequent reaction with excess piperazine (5–10 equivalents) in refluxing isopropanol (110–120°C, 12–24 hours) affords 4-(4-isopropylbenzo[d]thiazol-2-yl)piperazine.
Optimization notes :
- Piperazine equivalents : ≥5 equivalents ensure complete substitution, minimizing dimerization by-products.
- Solvent role : Isopropanol acts as a "piperazine clearing agent," preventing solidification in vapor lines during reflux.
- Purification : The crude product is washed with cold isopropanol and recrystallized to achieve >95% purity (HPLC).
Synthesis of 2,5-Dichlorothiophene-3-carbonyl Chloride
Chlorination of Thiophene-3-carboxylic Acid
Thiophene-3-carboxylic acid undergoes electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate. Further purification via fractional distillation yields 2,5-dichlorothiophene-3-carboxylic acid (b.p. 145–150°C at 15 mmHg).
Conversion to Acyl Chloride
The carboxylic acid is treated with thionyl chloride (SOCl₂, 1.5 equivalents) in toluene under reflux (110°C, 3 hours). Excess SOCl₂ is removed under reduced pressure, yielding 2,5-dichlorothiophene-3-carbonyl chloride as a pale-yellow liquid (yield: 85–90%).
Coupling of Acyl Chloride with Piperazine Derivative
Reaction Conditions
The coupling of 2,5-dichlorothiophene-3-carbonyl chloride (1.1 equivalents) and 4-(4-isopropylbenzo[d]thiazol-2-yl)piperazine (1 equivalent) is conducted in anhydrous dichloromethane (DCM) with triethylamine (TEA, 2 equivalents) as a base. The mixture is stirred at 25°C for 12–18 hours, monitored by TLC (eluent: hexane/ethyl acetate 3:1).
Critical factors :
Purification and Characterization
The crude product is purified via silica gel chromatography (gradient elution: 10–30% ethyl acetate in hexane) to yield the title compound as a white crystalline solid (mp: 132–134°C). Structural confirmation is achieved through:
- ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.0 Hz, 1H, Ar-H), 7.30 (s, 1H, thiophene-H), 3.85–3.70 (m, 8H, piperazine-H), 2.95 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.35 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).
- MS (ESI+) : m/z 454.1 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Step | Method A (Reflux) | Method B (Room Temp) |
|---|---|---|
| Piperazine coupling | 24 hours, 110°C | 48 hours, 25°C |
| Yield | 78% | 62% |
| Purity (HPLC) | 97% | 89% |
Method A, utilizing reflux conditions with isopropanol, offers superior yield and purity due to enhanced solubility of intermediates.
Challenges and Mitigation Strategies
- By-product formation : Dimerization of piperazine is minimized by using a 10-fold excess and a high-boiling solvent (isopropanol).
- Acyl chloride hydrolysis : Strict anhydrous conditions (molecular sieves, nitrogen atmosphere) prevent degradation.
- Purification difficulties : Gradient chromatography effectively separates the product from unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dichlorothiophen-3-yl)(4-(4-isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atoms.
Scientific Research Applications
(2,5-Dichlorothiophen-3-yl)(4-(4-isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of bioactive thiazole and thiophene rings.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications: It can be used in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of (2,5-Dichlorothiophen-3-yl)(4-(4-isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Compound 21: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
- Structural Differences: Replaces the dichlorothiophene group with a non-halogenated thiophene and substitutes the benzothiazole with a trifluoromethylphenyl group.
- Physicochemical Properties : Higher lipophilicity (logP ~3.8) due to the CF₃ group, compared to the dichloro-isopropyl analog (estimated logP ~4.2).
- Bioactivity : Exhibits moderate serotonin receptor affinity (Ki = 120 nM), suggesting the trifluoromethyl group enhances target selectivity but reduces solubility .
Compound 5: 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one
- Structural Differences: Replaces the thiophene-methanone core with a pyrazole-ketone system.
- Synthetic Pathway : Prepared via nucleophilic substitution, contrasting with the condensation methods used for dichlorothiophene analogs .
Benzothiazole Derivatives
Compound 4 and 5 ():
- Structural Features : Fluorophenyl-thiazole systems with triazole-pyrazole backbones.
- Crystallography: Triclinic symmetry with planar molecular conformations, differing from the non-planar isopropylbenzothiazole group in the target compound.
- Yield : Synthesized in >85% yield via cyclocondensation, compared to ~70% yields for piperazine-linked thiophenes .
Pyrazole-Based Methanones ()
- Examples: 5-Amino-3-hydroxy-1H-pyrazol-1-yl methanones with thiophene or ester substituents.
- Reactivity: Utilize malononitrile or ethyl cyanoacetate for ring closure, differing from the dichlorothiophene coupling strategies.
- Bioactivity : Demonstrated antifungal activity (MIC = 8 µg/mL against Candida albicans), suggesting halogenation may enhance antimicrobial potency .
Data Tables for Comparative Analysis
Key Research Findings and Trends
Halogenation Effects: The 2,5-dichloro substitution on thiophene likely enhances electrophilicity and metabolic stability compared to non-halogenated analogs, though at the cost of increased molecular weight and reduced aqueous solubility .
Piperazine Linker : The piperazine moiety improves conformational flexibility, enabling interactions with biological targets such as GPCRs or kinases, as seen in related compounds .
Benzothiazole vs.
Biological Activity
The compound (2,5-Dichlorothiophen-3-yl)(4-(4-isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 404.35 g/mol. Its structure includes a thiophene ring and a piperazine moiety, which are known to influence its pharmacological properties.
Research indicates that compounds similar to this compound often act as inhibitors of various biological pathways:
- CDK Inhibition : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. For instance, a related compound demonstrated IC50 values of 0.004 μM for CDK2 and 0.009 μM for CDK9, indicating potent inhibitory activity against these targets .
- Apoptosis Induction : The ability to induce apoptosis in cancer cells has been noted in studies involving similar structural frameworks. The modulation of apoptosis-related proteins leads to increased cell death in tumor cells .
- Antitumor Activity : In vivo studies have shown that related compounds can significantly inhibit tumor growth in xenograft models without causing substantial toxicity, highlighting their potential as therapeutic agents .
Biological Activity Data
The following table summarizes key biological activities associated with the compound and its analogs:
Case Studies
- In Vitro Studies : A study evaluated the effects of a structurally similar compound on HCT116 colon cancer cells, demonstrating significant G2/M phase arrest and increased apoptosis rates. This suggests that the compound may effectively target cell cycle checkpoints.
- In Vivo Efficacy : In mouse models implanted with human tumors, administration of similar compounds resulted in notable reductions in tumor size compared to control groups, supporting their potential use as anticancer therapies.
Q & A
Basic Research Questions
What are the standard synthetic routes for preparing (2,5-Dichlorothiophen-3-yl)(4-(4-isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone?
The synthesis typically involves sequential coupling of the piperazine ring with the benzo[d]thiazole and dichlorothiophene moieties. Key steps include:
- Piperazine functionalization : Reacting 4-isopropylbenzo[d]thiazol-2-amine with a piperazine derivative under reflux in polar aprotic solvents like DMSO or DMF .
- Thiophene coupling : Introducing the 2,5-dichlorothiophen-3-yl group via nucleophilic acyl substitution or palladium-catalyzed cross-coupling reactions .
- Purification : Recrystallization using ethanol-water mixtures or column chromatography to achieve >95% purity .
Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the dichlorothiophene and benzo[d]thiazole groups .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- HPLC-PDA : For purity assessment (>98% required for biological assays) .
Advanced Research Questions
How can reaction conditions be optimized to improve yield and regioselectivity?
- Solvent selection : DMF or dichloromethane under inert atmospheres minimizes side reactions (e.g., oxidation of thiophene) .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) enhance coupling efficiency between heterocycles .
- Temperature control : Reflux at 80–100°C balances reaction rate and thermal decomposition risks .
- Design of Experiments (DoE) : Multi-factor analysis to identify critical parameters (e.g., molar ratios, reaction time) .
What strategies resolve contradictions in reported bioactivity data across studies?
- Assay standardization : Validate protocols using positive controls (e.g., known kinase inhibitors for enzyme assays) .
- Orthogonal assays : Combine enzymatic inhibition data with cell-based viability assays to confirm mechanism-specific effects .
- Structural analogs : Compare activity trends with derivatives lacking the dichlorothiophene or isopropyl groups to isolate pharmacophores .
How can computational modeling predict regioselectivity in multi-step syntheses?
- Density Functional Theory (DFT) : Calculate transition-state energies to predict preferential reaction pathways (e.g., thiophene vs. benzothiazole coupling) .
- Molecular docking : Simulate interactions between intermediates and catalysts to guide ligand design .
What experimental designs address stability challenges in biological assays?
- Stress testing : Expose the compound to pH extremes (2–12), UV light, and elevated temperatures (40–60°C) to identify degradation products .
- Lyophilization : Stabilize the compound in PBS or DMSO stocks for long-term storage .
How do solvent polarity and proticity influence crystallization outcomes?
- Solvent screening : Ethanol-water mixtures (1:1 v/v) yield high-purity crystals due to balanced polarity .
- Additives : Trace acetic acid (5 drops per 10 mL) improves crystal nucleation in ethanol-based systems .
Data Contradiction & Validation
What systematic approaches reconcile discrepancies in pharmacokinetic (PK) data?
- Cross-model validation : Compare PK profiles in rodents vs. zebrafish models to assess species-specific metabolism .
- Metabolite profiling : LC-MS/MS to identify phase I/II metabolites contributing to variable bioavailability .
Methodological Innovations
How can microfluidic synthesis enhance reproducibility for scaled-up studies?
- Continuous flow systems : Enable precise control of reaction parameters (residence time, mixing efficiency) for gram-scale synthesis .
- In-line analytics : Real-time UV/IR monitoring to detect intermediates and adjust conditions dynamically .
What computational tools predict environmental fate and ecotoxicity?
- QSPR models : Relate logP and topological polar surface area (TPSA) to biodegradation rates .
- EPA EPI Suite : Estimate bioaccumulation potential and aquatic toxicity based on structural fragments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
